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molecular formula C19H15Cl2NO4 B8663933 4-Oxazoleacetic acid, 5-(4-chlorophenoxy)-2-(4-chlorophenyl)-, ethyl ester CAS No. 68430-59-1

4-Oxazoleacetic acid, 5-(4-chlorophenoxy)-2-(4-chlorophenyl)-, ethyl ester

Cat. No. B8663933
M. Wt: 392.2 g/mol
InChI Key: OCPQKHSAGFKOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04175130

Procedure details

To a solution of 33.3 g of 2-p-chlorophenyl-5-p-chlorophenoxy-4-oxazoleacetic acid in 100 ml of dimethylformamide were added 40 ml of ethyl bromide and 40 ml of triethylamine. The mixture was stirred at room temperature for 40 minutes and then allowed to stand overnight. To the resulting mixture were added water and ethyl acetate and then the mixture was shaken. The organic layer was washed successively with water, diluted hydrochloric acid and water, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was recrystallized from a mixture of n-hexane and ethyl acetate to give 34.3 g of the title compound as white crystals, melting at 70°-72° C.
Name
2-p-chlorophenyl-5-p-chlorophenoxy-4-oxazoleacetic acid
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([O:17][C:18]3[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=3)=[C:11]([CH2:13][C:14]([OH:16])=[O:15])[N:12]=2)=[CH:4][CH:3]=1.[CH2:25](Br)[CH3:26].C(N(CC)CC)C.O>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([O:17][C:18]3[CH:19]=[CH:20][C:21]([Cl:24])=[CH:22][CH:23]=3)=[C:11]([CH2:13][C:14]([O:16][CH2:25][CH3:26])=[O:15])[N:12]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-p-chlorophenyl-5-p-chlorophenoxy-4-oxazoleacetic acid
Quantity
33.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)O)OC1=CC=C(C=C1)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)Br
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was shaken
WASH
Type
WASH
Details
The organic layer was washed successively with water, diluted hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of n-hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)OCC)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 34.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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